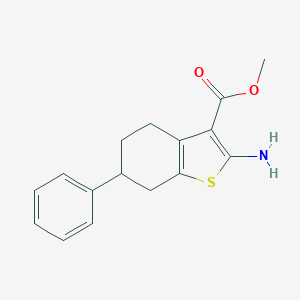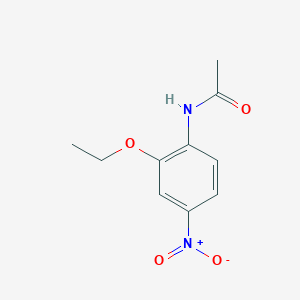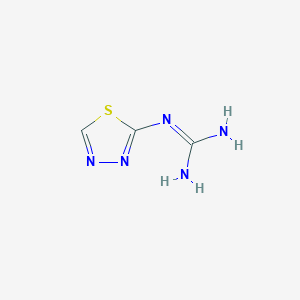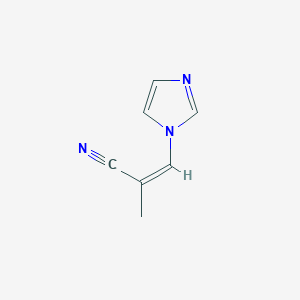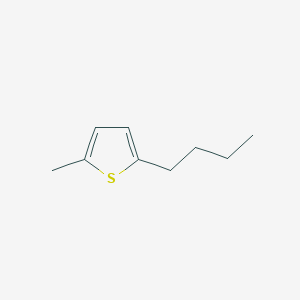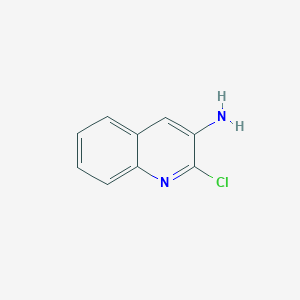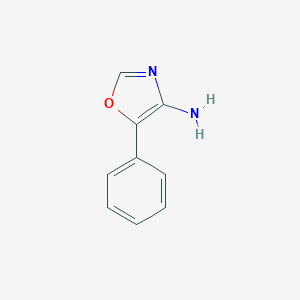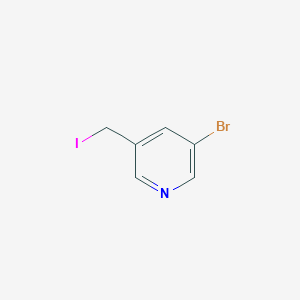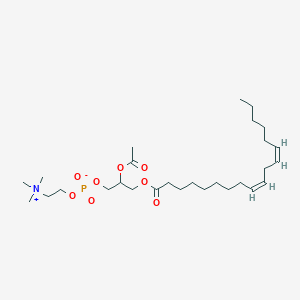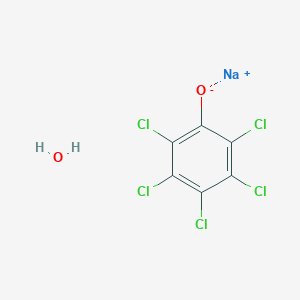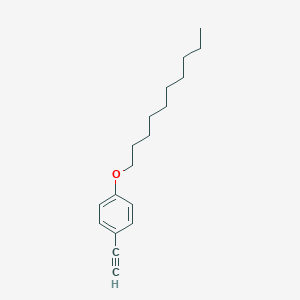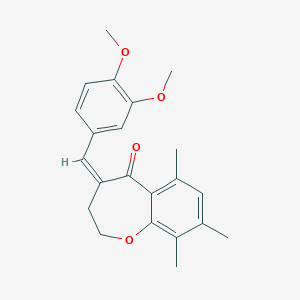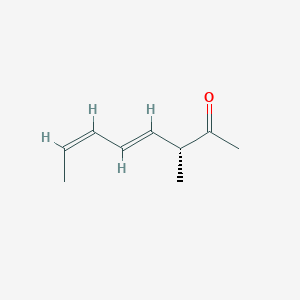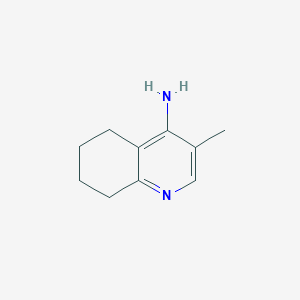
3-Methyl-5,6,7,8-tetrahydroquinolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-5,6,7,8-tetrahydroquinolin-4-amine is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is also known as 3-Methyl-THQA and is a derivative of tetrahydroquinoline. It has been found to have several biochemical and physiological effects, making it a promising candidate for future research.
作用机制
The mechanism of action of 3-Methyl-THQA is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been found to interact with several receptors in the body, including the NMDA receptor, the dopamine receptor, and the sigma receptor. It has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase.
生化和生理效应
3-Methyl-THQA has been found to have several biochemical and physiological effects. It has been found to have antioxidant properties, which can help protect cells from oxidative stress. It has also been found to have anti-inflammatory properties, making it useful in studying inflammatory diseases. Additionally, it has been found to have neuroprotective properties, which can help protect neurons from damage.
实验室实验的优点和局限性
One of the advantages of using 3-Methyl-THQA in lab experiments is its high purity and yield. This makes it easier to obtain accurate and reproducible results. Additionally, its diverse range of properties makes it useful in studying various diseases and conditions. However, one limitation of using this compound is its relatively high cost compared to other compounds.
未来方向
There are several future directions for the study of 3-Methyl-THQA. One potential area of research is its use in studying neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been found to have neuroprotective properties, which could make it a promising candidate for the development of new treatments for these diseases. Additionally, its antioxidant and anti-inflammatory properties make it useful in studying other diseases, such as cancer and cardiovascular disease. Further research is needed to fully understand the potential of this compound in various scientific research applications.
合成方法
The synthesis of 3-Methyl-THQA involves a multi-step process that starts with the reaction of aniline and ethyl acetoacetate. The resulting product is then subjected to a series of reactions, including cyclization, reduction, and methylation, to obtain the final product. The synthesis of this compound has been optimized to yield high purity and yield.
科学研究应用
3-Methyl-THQA has been extensively studied for its potential use in scientific research applications. It has been found to have several properties that make it a promising candidate for various studies. For example, it has been found to have antioxidant properties, making it useful in studying oxidative stress-related diseases. It has also been found to have neuroprotective properties, making it useful in studying neurodegenerative diseases.
属性
CAS 编号 |
120738-18-3 |
|---|---|
产品名称 |
3-Methyl-5,6,7,8-tetrahydroquinolin-4-amine |
分子式 |
C10H14N2 |
分子量 |
162.23 g/mol |
IUPAC 名称 |
3-methyl-5,6,7,8-tetrahydroquinolin-4-amine |
InChI |
InChI=1S/C10H14N2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h6H,2-5H2,1H3,(H2,11,12) |
InChI 键 |
FMLKCOMXDIQDRK-UHFFFAOYSA-N |
SMILES |
CC1=CN=C2CCCCC2=C1N |
规范 SMILES |
CC1=CN=C2CCCCC2=C1N |
同义词 |
4-Quinolinamine, 5,6,7,8-tetrahydro-3-methyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B55607.png)
